N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide
Description
Historical Development of Quinazoline-Thioacetamide Research
The historical development of quinazoline-thioacetamide research represents a remarkable evolution in medicinal chemistry that spans several decades of intensive scientific investigation. The foundation of this research domain emerged from early recognition that quinazolines constitute one of the most important classes of heterocyclic compounds owing to their diverse medicinal properties. The systematic exploration of quinazoline derivatives began with fundamental structural investigations, where researchers identified three primary quinazoline variants: quinazoline itself containing only nitrogen atoms in the ring system, 4-quinazolinone containing a carbonyl group at the C-4 position, and 2,4-quinazolinedione containing two carbonyl groups at the C-2 and C-4 positions. These early structural classifications provided the conceptual framework for subsequent development of more sophisticated derivatives, including the thioacetamide-substituted variants that would eventually lead to compounds such as this compound.
The progression toward thioacetamide-substituted quinazolines reflected growing understanding of structure-activity relationships within this chemical class. Historical synthesis approaches initially focused on acid-catalyzed condensation reactions between N-acylanthranilic acids and aromatic primary amines, establishing fundamental methodologies that continue to influence contemporary synthetic strategies. The development of combinatorial synthesis approaches in the 1990s marked a pivotal transition in quinazoline research, enabling researchers to generate extensive libraries of structurally diverse compounds for systematic biological evaluation. This combinatorial approach proved particularly valuable for quinazoline-thioacetamide derivatives, as it allowed systematic exploration of how different sulfanyl substituents influenced biological activity patterns.
The historical trajectory of quinazoline-thioacetamide research gained significant momentum through recognition of the therapeutic potential inherent in sulfur-containing heterocyclic compounds. Early investigations demonstrated that introduction of sulfanyl groups into quinazoline frameworks could substantially modify biological activity profiles, leading to enhanced anticancer properties and improved selectivity for specific molecular targets. The development of this compound represents a culmination of these historical research efforts, incorporating both the proven quinazoline pharmacophore and strategic sulfanyl substitution patterns that have emerged from decades of systematic investigation.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research extends far beyond its individual molecular characteristics, representing a paradigmatic example of how systematic structural modification can yield compounds with enhanced therapeutic potential. Contemporary medicinal chemistry research has consistently demonstrated that quinazoline derivatives possess an exceptionally broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, and anticonvulsant properties. The incorporation of thioacetamide moieties into quinazoline frameworks has proven particularly significant for anticancer drug development, as evidenced by recent studies demonstrating that quinazoline-thioacetamide derivatives can function as effective anticancer agents, apoptotic inducers, radio-sensitizers, and vascular endothelial growth factor receptor inhibitors.
The medicinal chemistry significance of this compound class is further underscored by their demonstrated ability to target multiple protein kinase pathways simultaneously. Research has established that quinazolines can effectively inhibit various classes of protein kinases, including tyrosine kinases responsible for phosphorylation of phenolic hydroxyl groups, serine-threonine kinases responsible for phosphorylation of serine and threonine amino acids, and histidine-kinases responsible for phosphorylation of nitrogen in histidine residues. The structural architecture of this compound positions it advantageously for interaction with these diverse kinase targets, particularly through its quinazoline core that can occupy adenosine triphosphate binding sites and establish critical hydrogen bonding interactions with key amino acid residues in enzyme active sites.
Recent medicinal chemistry investigations have revealed that quinazoline-thioacetamide derivatives demonstrate particularly promising activity against various cancer cell lines, including breast cancer cells, with some compounds exhibiting cytotoxic activities comparable to established chemotherapeutic agents. The significance of these findings extends to the development of next-generation anticancer therapeutics that may offer improved efficacy and reduced resistance profiles compared to existing treatments. The predicted physicochemical properties of this compound, including its calculated pKa value of 10.97±0.20, suggest favorable characteristics for pharmaceutical development and potential clinical applications.
Current Research Landscape and Academic Focus
The current research landscape surrounding this compound and related compounds reflects an intensely active field of investigation characterized by multidisciplinary approaches spanning synthetic chemistry, molecular biology, and computational drug design. Contemporary academic focus has increasingly concentrated on understanding the precise molecular mechanisms through which quinazoline-thioacetamide derivatives exert their biological effects, with particular emphasis on their interactions with specific protein targets and cellular pathways. Recent studies have demonstrated that compounds within this class can effectively inhibit vascular endothelial growth factor receptor-2 with impressive potency, establishing them as promising candidates for anticancer drug development programs.
Current research initiatives have expanded beyond traditional cytotoxicity evaluations to encompass comprehensive mechanistic studies that elucidate how these compounds influence cellular processes at the molecular level. Academic investigations have revealed that quinazoline-thioacetamide derivatives can function as effective apoptotic inducers, enhancing levels of pro-apoptotic proteins such as Bax while simultaneously diminishing anti-apoptotic proteins such as Bcl-2. These findings have significant implications for understanding how compounds like this compound might be optimized for maximum therapeutic efficacy. Additionally, research has demonstrated that certain quinazoline-thioacetamide derivatives can arrest cell cycle progression at the G2/M phase, providing insights into their potential mechanisms of action against rapidly dividing cancer cells.
The contemporary research landscape has also embraced computational approaches to accelerate compound optimization and target identification processes. Molecular docking studies have become increasingly sophisticated, enabling researchers to predict how quinazoline-thioacetamide derivatives interact with specific protein targets and to identify structural modifications that might enhance binding affinity or selectivity. Advanced computational methods have also been applied to predict absorption, distribution, metabolism, excretion, and toxicity properties of these compounds, facilitating more efficient identification of promising drug candidates. Academic research has further expanded to include investigation of quinazoline derivatives as inhibitors of enzymes beyond protein kinases, including α-glucosidase inhibitory activity that may have implications for diabetes treatment.
Current academic focus has increasingly emphasized the development of structure-activity relationship models that can guide rational design of improved quinazoline-thioacetamide derivatives. Research has systematically investigated how different substituent patterns influence biological activity, revealing that specific structural modifications can dramatically alter potency, selectivity, and therapeutic potential. These insights continue to inform the design of next-generation compounds that may offer enhanced therapeutic profiles compared to existing agents.
Conceptual Framework in Drug Discovery
The conceptual framework underlying drug discovery research involving this compound reflects sophisticated understanding of how molecular structure influences biological activity, encompassing principles of rational drug design, target selectivity, and therapeutic optimization. Contemporary drug discovery approaches recognize that quinazoline-based compounds offer exceptional versatility as pharmaceutical scaffolds due to their ability to interact with diverse biological targets through multiple binding modes. The dihydrobenzo[h]quinazoline core present in this compound provides a rigid aromatic framework that can establish π-π stacking interactions with protein targets while simultaneously offering multiple sites for strategic structural modification.
The conceptual framework for quinazoline-thioacetamide drug discovery emphasizes the importance of understanding crystallographic structures of target proteins to guide rational compound design. Research has demonstrated that quinazoline derivatives can occupy adenosine triphosphate binding sites in protein kinases, with the quinazoline moiety stabilized through hydrogen bonding interactions between the N1 position and methionine residues in enzyme hinge regions. Additional stabilization occurs through hydrogen bonding between the N3 position and threonine residues via water-mediated interactions. The propylsulfanyl acetamide substituent in this compound provides additional opportunities for hydrophobic interactions and potential hydrogen bonding that may enhance binding affinity and selectivity for specific targets.
Modern drug discovery frameworks increasingly incorporate concepts of polypharmacology, recognizing that compounds capable of modulating multiple targets simultaneously may offer therapeutic advantages over highly selective agents. The structural architecture of quinazoline-thioacetamide derivatives positions them advantageously for polypharmacological approaches, as they can potentially interact with various protein kinase families while maintaining acceptable selectivity profiles. This conceptual approach has proven particularly valuable for anticancer drug development, where targeting multiple pathways simultaneously may reduce the likelihood of resistance development and enhance overall therapeutic efficacy.
The drug discovery framework for quinazoline-thioacetamide compounds also emphasizes the critical importance of optimizing physicochemical properties to achieve favorable pharmacokinetic profiles. The predicted density of 1.258±0.06 g/cm³ and pKa value of 10.97±0.20 for this compound suggest molecular characteristics that may be compatible with oral bioavailability and appropriate tissue distribution. Contemporary frameworks recognize that successful drug development requires careful balance between potency, selectivity, and drug-like properties, with computational methods increasingly employed to predict and optimize these characteristics before costly experimental evaluation.
The conceptual framework further encompasses understanding of how quinazoline-thioacetamide derivatives can be optimized as radio-sensitizers, representing an innovative approach to cancer treatment that combines traditional chemotherapy with radiation therapy enhancement. This framework recognizes that compounds capable of sensitizing cancer cells to radiation may offer opportunities for reduced radiation doses while maintaining therapeutic efficacy, potentially reducing treatment-related toxicity. The development of this compound and related compounds within this conceptual framework continues to drive innovation in combination therapy approaches that may transform cancer treatment paradigms.
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-9-22-11-15(21)19-17-18-10-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,10H,2,7-9,11H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDVLLBHXIBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and amines under acidic or basic conditions.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiplatelet Activity
Research indicates that compounds derived from the 5,6-dihydrobenzo[h]quinazoline framework exhibit significant antiplatelet activity. A study demonstrated that modifications at the 2 and 4 positions of the quinazoline ring resulted in compounds with potent antiplatelet effects comparable to established drugs like aspirin . This suggests potential applications in treating cardiovascular diseases where platelet aggregation is a concern.
Anti-inflammatory Properties
In addition to its antiplatelet effects, N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide has been evaluated for anti-inflammatory properties. The compound's structural features allow it to interact with inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory disorders .
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of this compound. The presence of the sulfanyl group may enhance its interaction with bacterial cell walls or membranes, leading to increased efficacy against various pathogens. This aspect opens avenues for developing new antimicrobial agents based on this chemical structure .
Case Study 1: Cardiovascular Applications
A study focusing on derivatives of 5,6-dihydrobenzo[h]quinazoline indicated that specific modifications could lead to compounds with enhanced antiplatelet and anti-inflammatory activities. These findings suggest that this compound could be a candidate for further development as a therapeutic agent for cardiovascular diseases .
Case Study 2: Pain Management
Another research effort investigated the analgesic properties of related compounds within the quinazoline series. The results indicated that certain derivatives exhibited pain-relieving effects comparable to traditional analgesics. This positions this compound as a potential candidate for pain management therapies .
Comparative Analysis of Quinazoline Derivatives
| Compound Name | Antiplatelet Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 5,6-Dihydrobenzo[h]quinazoline derivatives (with amino substitutions) | Very High | High | Moderate |
| Quinazolinone derivatives | Moderate | Low | High |
Mechanism of Action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Physicochemical Properties
Key differences in substituents significantly impact physical properties:
Pharmacological Activity
- Anticancer Activity : Compounds 38–40 (), bearing sulfonyl-linked quinazolines and cyclic amine substituents, demonstrated potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines. Their efficacy is attributed to sulfonyl groups enhancing target binding . In contrast, the target compound’s thioether group might favor different interaction profiles, such as reduced polarity for blood-brain barrier penetration.
- Enzyme Inhibition : Sulfamoylphenyl derivatives (e.g., Compounds 5, 7) likely target carbonic anhydrases or kinases due to the sulfonamide moiety’s zinc-binding capacity . The absence of sulfonamide in the target compound may shift selectivity toward other enzymes.
Structure-Activity Relationships (SAR)
- Substituent Effects :
Biological Activity
N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antiplatelet effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C17H19N3OS
- Molecular Weight : 313.42 g/mol
- CAS Number : 338959-71-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the quinazoline scaffold is significant for its pharmacological properties. Quinazolines are known to exhibit a range of activities through mechanisms such as inhibition of specific enzymes and modulation of receptor activity.
1. Antiplatelet Activity
Research has demonstrated that derivatives of 5,6-dihydrobenzo[h]quinazoline possess antiplatelet properties. A study evaluating various 2,4-diamino substituted quinazolines reported that these compounds exhibited potent antiplatelet activity comparable to established antiplatelet agents like aspirin . The introduction of specific substituents at positions 2 and 4 enhances the antiplatelet effect, indicating a structure-activity relationship that could be explored further with this compound.
2. Anti-inflammatory and Analgesic Effects
The compound has shown promising results in models assessing analgesic and anti-inflammatory activities. In particular, studies on related quinazoline compounds indicated significant reductions in pain responses in animal models . The anti-inflammatory action observed in these studies suggests that this compound may also exert similar effects, potentially through inhibition of inflammatory mediators.
3. Antinociceptive Activity
A related study demonstrated that certain quinazoline derivatives exhibited significant antinociceptive activity in mice, reducing spontaneous nociception induced by capsaicin . This suggests that this compound could be a candidate for further development as an analgesic drug.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide and its derivatives?
- Methodology : The compound is synthesized via multi-step reactions starting from thiopyrimidine intermediates. For example:
- Step 1 : Reacting thiopyrimidine derivatives with acetic anhydride or methylsulfonyl chloride under reflux conditions to introduce acetamide or sulfonamide groups .
- Step 2 : Alkylation of the thiol group using chlorodiethyl ether in the presence of sodium hydride, which favors S-alkylation over N-alkylation under specific conditions .
- Key parameters : Reaction time (2–6 hours), solvent (acetic acid, pyridine), and temperature (70–75°C) significantly influence yields (67–78%) and product purity .
Q. How are structural features of this compound validated during synthesis?
- Analytical techniques :
- IR spectroscopy : Confirms functional groups (e.g., ν(NH) at 3207–3344 cm⁻¹ and ν(C=O) at 1661 cm⁻¹) .
- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages (e.g., C: 62.63% vs. 62.57%) .
- NMR and mass spectrometry : Used to resolve complex structures, such as distinguishing S-alkylated vs. N-alkylated products .
Advanced Research Questions
Q. What structural modifications enhance the anticancer or antiviral activity of this compound?
- SAR insights :
- Quinazoline core : Essential for binding to biological targets like kinases or viral enzymes. Substitutions at the 4-position (e.g., thiophen-2-yl) improve cytotoxicity and anti-HIV activity .
- Propylsulfanyl side chain : Optimizes lipophilicity and membrane permeability. Replacing sulfur with sulfonyl groups reduces activity, highlighting the importance of the thioether moiety .
- Derivatization : Phthalimide or tetrachlorophthalic anhydride conjugates (e.g., compound 17) enhance stability and bioavailability, with yields up to 78% .
Q. How do reaction conditions influence selectivity between S-alkylation and N-alkylation?
- Mechanistic analysis :
- Base strength : Sodium hydride promotes deprotonation of the thiol group, favoring S-alkylation. Weaker bases may lead to competitive N-alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving S-alkylation selectivity. Non-polar solvents favor side reactions .
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, enabling selective product formation .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : Compound 7 (N-(4-thiophen-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide) shows variable IC₅₀ values in cytotoxicity assays.
- Resolution strategies :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in serum to identify false negatives due to rapid hydrolysis .
- Dose-response profiling : Compare activity across multiple concentrations to account for batch-to-batch purity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
